aconic acid, sodium salt
Description
Itaconic acid (IA), a bio-based unsaturated dicarboxylic acid, is industrially produced via fermentation using Aspergillus terreus and related fungi . Its sodium salt form enhances solubility and stability, making it suitable for applications in polymers, superabsorbent materials, and pharmaceuticals . IA is recognized as a key bio-based chemical by the U.S. Department of Energy, with a projected global market exceeding $216 million by 2020 . Its biosynthesis involves the decarboxylation of cis-aconitate via the enzyme cadA, a critical step in its metabolic pathway .
Properties
CAS No. |
108321-80-8 |
|---|---|
Molecular Formula |
C79H100N16O27 |
Synonyms |
aconic acid, sodium salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sodium Salts of Bio-based Acids
Table 2: Organic Acid Concentrations in Aspergillus niger Fermentation (mg/L)
| Acid | Day 0 | Day 5 | Day 7 | Day 10 |
|---|---|---|---|---|
| Itaconic acid | 0.70 | 0.63 | 0.88 | 0.87 |
| Citric acid | 2.84 | 3.37 | 1.36 | 1.20 |
| Oxalic acid | 0.61 | 0.55 | 1.45 | 0.38 |
Q & A
Q. How can sodium aconate be synthesized and characterized in laboratory settings?
Sodium aconate is typically synthesized via neutralization reactions between aconic acid (a tricarboxylic acid) and sodium hydroxide. For example, titration of aconic acid with NaOH under controlled pH conditions yields the sodium salt. Characterization involves pH titration curves, FTIR spectroscopy to confirm carboxylate groups, and elemental analysis to verify stoichiometry. Aqueous solutions should be tested for ionic conductivity to confirm dissociation .
Q. What criteria determine the acidic, basic, or neutral nature of sodium aconate in aqueous solutions?
The pH of sodium aconate solutions depends on the strength of the parent acid (aconic acid) and the base used (e.g., NaOH). If aconic acid is a weak acid (pKa > 2), its sodium salt will hydrolyze in water, producing a basic solution (pH > 7). Experimental validation involves pH measurements using universal indicator paper or a pH meter, as demonstrated in salt classification studies .
Q. How does sodium aconate contribute to ion homeostasis in plants under abiotic stress?
Under alkali stress, sodium aconate accumulates in oat leaves (e.g., Avena sativa L.) to balance excess Na⁺ ions. Aconic acid synthesis increases by 1,232% under 200 mmol/L alkali stress compared to salt stress, as shown in controlled hydroponic experiments. Researchers should measure organic acids via HPLC and correlate concentrations with ion (Na⁺, K⁺, Ca²⁺) profiles to validate this mechanism .
Advanced Research Questions
Q. What experimental designs optimize sodium aconate yield in microbial fermentation?
Fermentation using Aspergillus terreus or engineered Aspergillus niger strains can enhance sodium aconate production. Key parameters include:
- Carbon source : Jatropha seed cake yields up to 24.45 g/L itaconic acid (a structural analog) after 120 hours .
- Genetic modifications : Overexpression of pfkA (6-phosphofructo-1-kinase) and cadA (cis-aconitate decarboxylase) increases flux toward aconate precursors. Co-expression with transporters (mttA, mfsA) improves extracellular yield .
- Process monitoring : Real-time CO₂ emission tracking correlates with aconate productivity (e.g., 0.15 g/L/h maximum) .
Q. How can contradictory data on sodium aconate’s role in stress responses be resolved?
Discrepancies in plant studies (e.g., 74.52% vs. 1,232% aconate increase under salt vs. alkali stress) may arise from differences in stress duration, species-specific metabolism, or measurement techniques. Researchers should standardize protocols:
- Use isotopically labeled tracers (¹³C) to track aconate synthesis pathways.
- Perform time-series sampling to capture dynamic accumulation patterns .
Q. What analytical methods are most effective for quantifying sodium aconate in complex matrices?
- Spectrophotometry : Rapid but less specific; suitable for fermentation broth screening .
- HPLC-MS : Provides high sensitivity and specificity for plant tissue extracts, with detection limits < 0.1 µg/mL .
- Ion chromatography : Ideal for quantifying aconate alongside other organic acids (e.g., citrate, malate) in stressed plant samples .
Methodological Considerations
Q. How do chemical and biological synthesis pathways for sodium aconate compare in efficiency?
Q. What role does sodium aconate play in pH-dependent enzymatic activity?
Sodium aconate acts as a buffer in biochemical assays, stabilizing enzymes like aconitase in the tricarboxylic acid (TCA) cycle. Researchers should:
- Prepare buffer solutions with 10–50 mM sodium aconate.
- Monitor enzymatic activity spectrophotometrically at 240 nm (cis-aconitate conversion).
- Control ionic strength to avoid interference with enzyme kinetics .
Data Interpretation Challenges
Q. Why does sodium aconate exhibit variable stability in long-term storage?
Degradation studies show sodium aconate is hygroscopic and prone to oxidation. Stability can be improved by:
Q. How can researchers address inconsistencies in sodium aconate’s reported pKa values?
Variations in pKa (e.g., 2.5 vs. 3.1) arise from solvent polarity and temperature differences. Standardize measurements using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
